7-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Description
Properties
IUPAC Name |
7-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-8-3-4-10-7-12(20-15(19)11(10)5-8)14(18)16-13-6-9(2)21-17-13/h3-6,12H,7H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNGCILZOPUAIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CC(OC2=O)C(=O)NC3=NOC(=C3)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article reviews the synthesis, biological activity, and pharmacological properties of this compound based on recent research findings.
The molecular formula of 7-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide is , with a molecular weight of 270.28 g/mol. The compound exhibits a moderate logP value of 1.60, indicating its lipophilicity which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with an MIC value as low as 0.21 µM, indicating potent antibacterial activity comparable to established antibiotics like ciprofloxacin .
Cytotoxicity
The cytotoxic effects of the compound were evaluated using MTT assays on different cell lines:
- Cell Lines Tested : HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cells.
- Results : The compound exhibited promising cytotoxicity profiles, suggesting potential applications in cancer therapeutics .
The mechanism by which this compound exerts its antimicrobial effects involves binding interactions with critical bacterial targets:
- DNA Gyrase : Molecular docking studies revealed that the compound interacts favorably with DNA gyrase, forming multiple hydrogen bonds with key amino acid residues such as SER1084 and ASP437. This interaction is crucial for inhibiting bacterial DNA replication .
- Binding Energies : The binding energies calculated during docking studies suggest that the compound has a strong affinity for its target sites, further supporting its potential as an antimicrobial agent .
Comparative Analysis of Biological Activity
| Compound | MIC (µM) | Target Bacteria | Cytotoxicity (IC50) |
|---|---|---|---|
| 7-Methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | 0.21 | Pseudomonas aeruginosa, E. coli | Moderate |
| Ciprofloxacin | 0.25 | Pseudomonas aeruginosa | Low |
Case Studies
In a recent study focusing on the synthesis and evaluation of various derivatives of isochromene compounds, researchers found that modifications to the oxazole ring significantly enhanced antimicrobial properties. The derivatives were screened against clinical strains and showed varied efficacy depending on their structural configurations .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
Target Compound:
- Core: 1-Oxo-3,4-dihydroisochromene (benzopyranone derivative with partial saturation).
- Substituents : Methyl group at position 7, carboxamide linkage to 5-methyl-1,2-oxazol-3-yl.
Analog 1: Pyrazole Carboxamides ()
- Core : 1H-Pyrazole (aromatic five-membered ring with two adjacent nitrogen atoms).
- Substituents: Chlorine at position 5, methyl at position 3, and carboxamide linkage to 4-cyano-1-aryl-pyrazol-5-yl .
- Key Differences : The pyrazole core is smaller and fully aromatic, lacking the fused bicyclic system of the target compound. This may reduce conformational flexibility but enhance π-π stacking interactions.
Analog 2: Triazolothiadiazole Derivatives ()
- Core : 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole (fused triazole-thiadiazole system).
- Substituents : 5-Methyl-1,2-oxazol-3-yl group and benzylsulfanyl .
- Key Similarities: Both compounds incorporate the 5-methyl-1,2-oxazole moiety, which in participates in face-centered π interactions (centroid distance: 3.47 Å).
Physicochemical Properties
However, inferences can be drawn from analogs:
Structural and Electronic Effects
- Carboxamide Linkage: In pyrazole carboxamides (), the carboxamide group facilitates hydrogen bonding, critical for biological activity . The target compound’s carboxamide may similarly act as a hydrogen-bond donor/acceptor.
- Oxazole Substituent: The 5-methyl-1,2-oxazole group in both the target compound and ’s triazolothiadiazole derivative contributes to electronic delocalization and may enhance metabolic stability compared to non-heterocyclic substituents .
- This could impact binding affinity in biological targets.
Crystallographic Insights
In , the oxazole ring forms a dihedral angle of 6.33° with the triazolothiadiazole system, suggesting moderate coplanarity. A comparable orientation in the target compound could influence packing efficiency and solubility .
Preparation Methods
Cyclization of o-(2-Acyl-1-Ethynyl)Benzaldehydes
A widely reported method for constructing dihydroisochromenes involves cyclization of o-(2-acyl-1-ethynyl)benzaldehydes. For the 7-methyl variant, the starting material would be o-(2-acetyl-1-ethynyl)-4-methylbenzaldehyde (1 ). Under palladium(II) acetate catalysis, this substrate undergoes 5-exo-dig cyclization to form the dihydroisochromene skeleton (Scheme 1).
Reaction Conditions :
The 1-oxo group is intrinsic to the cyclization mechanism, as the acetyl moiety participates in keto-enol tautomerism to stabilize the transition state.
Alternative Oxa-Michael Addition Pathways
Silver-catalyzed hydroarylation/cycloisomerization offers another route. For example, AgNTf₂ (10 mol%) in dichloroethane at 60°C promotes the formation of the isochromene ring via 6-endo-dig cyclization. This method is advantageous for substrates sensitive to palladium but may require longer reaction times (24–36 h).
Functionalization at C3: Carboxylic Acid Formation
Oxidation of the C3 Position
The dihydroisochromene core lacks the C3 carboxamide group. To introduce this, the C3 position must first be oxidized to a carboxylic acid. This is achieved via Kornblum oxidation using tert-butyl hydroperoxide (TBHP) and a catalytic amount of SeO₂ in acetonitrile.
Reaction Conditions :
Direct Carboxylation via CO₂ Insertion
An emerging method employs photocatalytic carboxylation. Using Ru(bpy)₃Cl₂ as a photocatalyst and CO₂ under visible light, the C3 position undergoes radical-based carboxylation. While eco-friendly, this method yields lower conversions (45–50%).
Synthesis of 5-Methyl-1,2-Oxazol-3-Amine
Cyclocondensation of β-Keto Esters
The oxazole ring is synthesized via cyclocondensation of ethyl 3-methylacetoacetate with hydroxylamine hydrochloride. The reaction proceeds through imine formation followed by dehydration (Scheme 2).
Reaction Conditions :
Regioselective Nitration and Reduction
An alternative route involves nitration of 5-methylisoxazole followed by catalytic hydrogenation (H₂, Pd/C). However, this method risks over-reduction of the oxazole ring and is less preferred.
Amide Coupling Strategies
BOP-Mediated Coupling
The final step couples 7-methyl-1-oxo-3,4-dihydroisochromene-3-carboxylic acid (A ) with 5-methyl-1,2-oxazol-3-amine (B ) using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) (Scheme 3).
Reaction Conditions :
Mixed Anhydride Method
For acid-sensitive substrates, the mixed anhydride approach using isobutyl chloroformate and N-methylmorpholine provides milder conditions. Yields are comparable (75–80%) but require strict anhydrous conditions.
Optimization and Challenges
Regioselectivity in Cyclization
The choice between 5-exo-dig and 6-endo-dig cyclization dictates the ring size and substituent positioning. Pd(OAc)₂ favors 5-exo-dig, while AgNTf₂ promotes 6-endo-dig. Computational studies suggest that electron-donating groups (e.g., 7-methyl) favor the 5-membered transition state.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
